3-Aminolevamisole is derived from levamisole, a drug initially developed as an anthelmintic agent for livestock. Over time, it has been repurposed for human use, particularly in the treatment of conditions such as colorectal cancer and as an immunostimulant.
Chemically, 3-Aminolevamisole belongs to the class of compounds known as aminothiazoles. Its systematic name is 4-amino-5-phenylthiazole-2-carboxylic acid, which reflects its structural components and functional groups.
The synthesis of 3-Aminolevamisole can be achieved through various methodologies, primarily involving the modification of existing compounds such as levamisole. One effective approach involves the reduction of the corresponding imine or nitrile derivatives under controlled conditions to yield the desired amine.
The synthesis typically requires specific reagents and conditions:
The molecular structure of 3-Aminolevamisole features a thiazole ring fused with an amino group. This configuration is crucial for its biological activity. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
3-Aminolevamisole can participate in various chemical reactions due to its functional groups:
In laboratory settings, these reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism by which 3-Aminolevamisole exerts its effects involves modulation of the immune system. It enhances T-cell function and stimulates macrophage activity, leading to increased production of cytokines. This immunomodulatory effect is beneficial in treating certain cancers and infections.
Studies have shown that 3-Aminolevamisole can increase the levels of interleukin-2 and other cytokines, thereby promoting immune responses against tumor cells and pathogens.
3-Aminolevamisole has several scientific uses:
3-Aminolevamisole (m-aminolevamisole, MAL) is a chiral derivative of levamisole ((S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole), where a primary amine group replaces the hydrogen at the meta-position of the phenyl ring. This modification creates a molecular framework of C₁₁H₁₃N₃S (molecular weight: 219.31 g/mol), distinguished by:
Table 1: Key Structural Parameters of 3-Aminolevamisole
Property | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃S | High-res MS |
Configuration at C6 | (S)-enantiomer dominant | X-ray diffraction |
Dihedral Angle (Ring-Phenyl) | 85–90° | DFT (B3LYP/6-31G*) |
Electron Density Shift | Increased at phenyl meta-position | Hammett Analysis |
Radioligand binding assays using [³H]MAL demonstrate saturable, high-affinity binding (KD = 3.0 nM) to nAChRs in Haemonchus contortus nematodes, with stereoselectivity confirmed via 10-fold lower affinity for the (R)-enantiomer [1].
Synthesis of enantiopure 3-Aminolevamisole leverages levamisole as a precursor, with key routes focusing on regioselective nitration/reduction or directed metalation:
Route 1: Regioselective Functionalization
Route 2: Directed Ortho-Metalation
Optimization Challenges:
Table 2: Synthetic Routes to 3-Aminolevamisole
Route | Key Step | Yield (%) | Regioselectivity | Chiral Purity |
---|---|---|---|---|
Nitration/Reduction | HNO3/H2SO4 → Pd/C-H2 | 60–65 | 90% meta | >99% ee retained |
Directed Metalation | n-BuLi/B(ONd)3 → oxidative workup | 55–60 | >95% meta | >99% ee retained |
The meta-amine group critically modulates the molecule’s physicochemical behavior:
3-Aminolevamisole’s bioactivity profile differs markedly from levamisole and its derivatives due to altered electronic and steric properties:
Mammalian Transporters: Weak inhibition of human NET (IC50 = 12 μM) and DAT (IC50 = 45 μM) vs. levamisole (NET IC50 = 8 μM). Contrasts sharply with aminorex (levamisole metabolite; NET IC50 = 0.2 μM), a potent monoamine releaser [8] [10].
Angiogenesis Inhibition:
Table 3: Functional Comparison of Key Levamisole Derivatives
Compound | nAChR KD (nM) | NET IC50 (μM) | Angiogenesis EC50 (μM) | Primary Bioactivity |
---|---|---|---|---|
3-Aminolevamisole | 3.0 | 12 | 18 | Anthelmintic, Anti-angiogenic |
Levamisole | 6.8 | 8 | 45 | Anthelmintic, Immunomodulatory |
Aminorex | >1000 | 0.2 | ND | Monoamine Release |
N-Methyllevamisole | 15.0 | 25 | 14 | Anti-angiogenic |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0